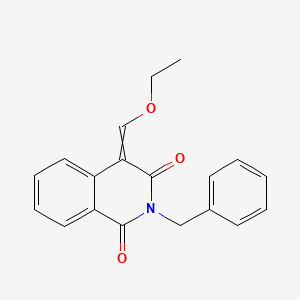

2-Benzyl-4-(ethoxymethylidene)isoquinoline-1,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Benzyl-4-(ethoxymethylidene)isoquinoline-1,3-dione” is a compound that has attracted extensive attention from synthetic chemists . It is part of the isoquinoline-1,3-dione compounds and is available from certain scientific suppliers .

Synthesis Analysis

The synthesis of isoquinoline-1,3-dione compounds, including “2-Benzyl-4-(ethoxymethylidene)isoquinoline-1,3-dione”, involves the use of acryloyl benzamides as key substrates . These substrates are used to furnish isoquinoline-1,3-diones using different radical precursors, such as those containing carbon, sulphur, phosphorus, nitrogen, silicon, and bromine .Molecular Structure Analysis

The molecular structure of “2-Benzyl-4-(ethoxymethylidene)isoquinoline-1,3-dione” is characterized by the presence of a benzyl group and an ethoxymethylene group attached to an isoquinoline-1,3-dione core . The molecular formula is C19H17NO3, with an average mass of 287.312 Da and a monoisotopic mass of 287.094635 Da .Chemical Reactions Analysis

The chemical reactions involving “2-Benzyl-4-(ethoxymethylidene)isoquinoline-1,3-dione” are diverse and involve the use of acryloyl benzamides as key substrates . These substrates are used to furnish isoquinoline-1,3-diones using different radical precursors .科学的研究の応用

Chemosensor Systems

- Chemosensor Selectivity : Some of these compounds exhibit high selectivity in detecting anions, making them valuable for chemical sensing applications .

Conjugated Polymers

2-Benzyl-4-(ethoxymethylidene)isoquinoline-1,3-dione: serves as an electron-withdrawing building block for constructing conjugated polymers. These polymers find applications in organic electronics and field-effect transistors. For instance:

- Polymers : Novel polymers (P1–P3) based on IQD-derived electron-acceptors have been synthesized via aldol condensation reactions. These polymers show promise for use in electronic devices .

作用機序

While the specific mechanism of action for “2-Benzyl-4-(ethoxymethylidene)isoquinoline-1,3-dione” is not explicitly mentioned in the sources, isoquinoline-1,3-dione compounds have been used in the development of chemosensor systems . These systems operate based on the PET (photoinduced electron transfer) effect .

将来の方向性

特性

IUPAC Name |

2-benzyl-4-(ethoxymethylidene)isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3/c1-2-23-13-17-15-10-6-7-11-16(15)18(21)20(19(17)22)12-14-8-4-3-5-9-14/h3-11,13H,2,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJYCJDJVXUPFFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=C1C2=CC=CC=C2C(=O)N(C1=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyl-4-(ethoxymethylidene)isoquinoline-1,3-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2696534.png)

![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 4-chlorobenzoate](/img/structure/B2696536.png)

![5-Bromo-2-[(2-methylcyclopropyl)amino]benzoic acid](/img/structure/B2696542.png)

![9-(4-Fluorophenyl)-3-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B2696547.png)

![2-(naphthalen-1-yl)-N'-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetohydrazide](/img/structure/B2696550.png)

![3-isobutyl-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2696554.png)